(4-Amino-2-hydroxybenzoato-O1,O2)zinc
Description
Fundamental Principles of Coordination Chemistry Relevant to Zinc(II)
The coordination chemistry of the zinc(II) ion is dictated by its unique electronic structure and properties. As a d¹⁰ metal ion, with a filled 3d orbital ([Ar] 3d¹⁰), it exhibits no ligand-field stabilization energy. libretexts.orgwikipedia.org This lack of electronic preference for any particular geometry makes its coordination environment highly flexible. libretexts.orgnih.gov
Consequently, the coordination number and geometry of zinc complexes are primarily determined by a balance between the size of the zinc ion, the nature of the coordinating ligands, and the minimization of steric and electronic repulsions between them. libretexts.orgwikipedia.org Zinc(II) can readily adopt four-, five-, or six-coordinate geometries, with tetrahedral and octahedral arrangements being the most common. wikipedia.orgnih.gov This geometric flexibility is a key characteristic, allowing zinc to adapt to the steric and electronic demands of various ligand environments.
A crucial property of the Zn(II) ion is its character as an effective Lewis acid, enabling it to accept electron pairs from donor ligands. libretexts.orgmdpi.com This acidity is central to its catalytic role in over 3000 human proteins. nih.gov Furthermore, zinc complexes are typically kinetically labile, meaning they undergo rapid ligand exchange. libretexts.org This lability stems from the small energy barriers associated with converting between its preferred coordination geometries, a property vital for its function in dynamic biological and catalytic processes. libretexts.org
The Significance of Carboxylate and Aminohydroxyl Ligands in Metal Complex Formation
The structure and stability of (4-Amino-2-hydroxybenzoato-O1,O2)zinc are profoundly influenced by the specific functional groups of the 4-amino-2-hydroxybenzoate (B10774363) ligand: the carboxylate, the hydroxyl, and the amino groups. Each plays a distinct and cooperative role in the formation of the metal complex.
The carboxylate group (RCOO⁻) is one of the most versatile and widely studied ligands in coordination chemistry due to its ability to bind to metal centers in numerous ways. wikipedia.orgwits.ac.za This versatility allows for the construction of a vast array of molecular architectures, from simple mononuclear complexes to intricate coordination polymers. researchgate.netdntb.gov.ua The primary coordination modes are determined by how the two oxygen atoms of the carboxylate group interact with one or more metal ions. wikipedia.orgresearchgate.net
Theoretical studies on model zinc-carboxylate systems show that the energy difference between monodentate and bidentate coordination is often small and can be influenced by other interactions like hydrogen bonding. nih.govnih.gov The specific mode adopted can often be inferred from the separation between the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies in infrared spectroscopy. researchgate.net
| Coordination Mode | Description |
| Monodentate (κ¹) | The ligand binds to a single metal ion through only one of its oxygen atoms. wikipedia.orgwits.ac.za |
| Bidentate Chelating (κ²) | Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a stable, four-membered ring. This mode is generally less common. wikipedia.orgwits.ac.za |
| Bridging Bidentate | Each of the two oxygen atoms binds to a different metal ion, linking them together. This is a very common mode that leads to the formation of polynuclear complexes and coordination polymers. wikipedia.orgwits.ac.za |
| Syn-Anti Bridging | A variation of the bridging mode where the carboxylate ligand bridges two metal centers with a different orientation of the oxygen atoms relative to the R-C bond. nih.govnih.gov |
This table summarizes the principal coordination modes of carboxylate ligands in metal complexes.
Similarly, the hydroxyl group is an effective O-donor ligand. plos.org Studies have shown that surface hydroxyl groups can significantly enhance the adsorption and complexation of zinc ions. researchgate.net In the case of the 4-amino-2-hydroxybenzoate ligand, the hydroxyl group is positioned ortho to the carboxylate group. This arrangement is sterically favorable for forming a stable six-membered chelate ring with the zinc ion, involving one oxygen from the carboxylate and the oxygen from the deprotonated hydroxyl group. This chelate effect significantly enhances the stability of the resulting complex.
Specific Context of this compound within Metal-Ligand Systems
The compound this compound is formed from the reaction of zinc(II) ions with 4-amino-2-hydroxybenzoic acid (also known as 4-aminosalicylic acid). nih.govbldpharm.com This ligand is multifunctional, presenting three potential donor sites: the carboxylate group, the phenolic hydroxyl group, and the aromatic amino group.
The nomenclature "this compound" suggests coordination through the two oxygen atoms of the carboxylate group. However, given the ortho positioning of the hydroxyl group, the formation of a highly stable six-membered chelate ring involving the carboxylate oxygen and the hydroxyl oxygen is a dominant feature in the coordination chemistry of salicylates. The amino group at the 4-position, while a potential coordination site, primarily influences the electronic properties of the aromatic ring and participates in extensive hydrogen-bonding networks, further stabilizing the supramolecular architecture. The combination of strong chelation and directional hydrogen bonding makes this ligand an excellent candidate for building robust and well-defined metal-organic structures.
Academic Research Landscape of Zinc(II) Carboxylate Complexes
The field of zinc(II) carboxylate complexes is a vibrant and expansive area of academic research. researchgate.netdntb.gov.uaacs.org This interest is fueled by the structural diversity of these compounds and their wide range of potential applications. mdpi.com
A significant area of study involves synthesizing zinc carboxylate complexes as structural and functional mimics of the active sites of zinc-containing enzymes, such as carbonic anhydrase and carboxypeptidase. nih.govias.ac.in These models help elucidate the mechanisms of complex biological processes.
In materials science, zinc(II) carboxylate complexes are extensively investigated for their luminescent properties. mdpi.com The combination of the d¹⁰ zinc center with fluorescent organic carboxylate ligands can produce materials for sensors, probes, and organic light-emitting diodes (OLEDs). acs.org
Furthermore, the ability of carboxylate ligands to act as versatile linkers or "tectons" has made them central to the development of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netdntb.gov.ua By systematically altering the carboxylate ligand—for instance, by changing the substituents on a benzoate (B1203000) ring—researchers can fine-tune the resulting structures and properties, such as pore size for gas storage or catalytic activity. mdpi.comacs.org The Lewis acidic nature of the zinc(II) ion also imparts catalytic potential to many of these complexes. mdpi.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
94022-09-0 |
|---|---|
Molecular Formula |
C7H7NO3Zn |
Molecular Weight |
218.5 g/mol |
IUPAC Name |
4-amino-2-hydroxybenzoic acid;zinc |
InChI |
InChI=1S/C7H7NO3.Zn/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11); |
InChI Key |
WAAJPAFUNJUSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)O.[Zn] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation of 4 Amino 2 Hydroxybenzoato O1,o2 Zinc and Analogous Systems
Synthesis of the 4-Amino-2-hydroxybenzoic Acid Ligand Precursor
4-Amino-2-hydroxybenzoic acid, also known as para-aminosalicylic acid, is the essential organic precursor for the target zinc complex. Historically, its synthesis has been a subject of significant chemical research, with methods evolving to improve yield and purity.
One prominent method is a variation of the Kolbe-Schmitt reaction. This process involves the carboxylation of an aminophenol. An improved version of this process involves heating a dry, finely divided mixture of m-aminophenol and potassium carbonate in a carbon dioxide atmosphere at temperatures between 150°C and 190°C. google.com A key aspect of this improved method is the simultaneous grinding of the mixture and venting to remove the water formed during the reaction, which drives the process to achieve yields of approximately 90%. google.com
Another approach involves preparing an m-aminophenol sodium salt which then reacts with carbon dioxide under supercritical conditions. google.com In this method, m-aminophenol first reacts with a sodium alkoxide, such as sodium ethoxide in ethanol (B145695), to form the sodium salt. google.com This solution is then placed in a high-pressure reactor with carbon dioxide to facilitate the carboxylation. google.com
Alternative multi-step syntheses can also be envisioned, starting from more common materials like toluene. This pathway would involve nitration of toluene, followed by oxidation of the methyl group to a carboxylic acid, and subsequent reduction of the nitro group to an amine, with additional steps to introduce the hydroxyl group. youtube.com
Table 1: Comparison of Synthetic Routes for 4-Amino-2-hydroxybenzoic Acid
| Method | Key Reactants | General Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Improved Kolbe-Schmitt | m-Aminophenol, Potassium Carbonate, CO₂ | 150-190°C, anhydrous, continuous water removal | ~90% | google.com |
| Supercritical CO₂ Carboxylation | m-Aminophenol, Sodium Alkoxide, Supercritical CO₂ | Room temp. for salt formation, then high pressure | Not specified | google.com |
Coordination Compound Synthesis Routes for Zinc(II) Complexes
Once the 4-Amino-2-hydroxybenzoic acid ligand is obtained, it can be reacted with a suitable zinc(II) salt to form the coordination compound. The choice of synthetic route is critical as it dictates the structure, crystallinity, and properties of the resulting complex.
Direct precipitation is a straightforward and widely used method for synthesizing coordination compounds. This technique typically involves mixing solutions of the metal salt and the ligand, often in a solvent where the resulting complex has low solubility, leading to its precipitation. researchgate.netresearchgate.netsemanticscholar.org For instance, an aqueous solution of a zinc salt like zinc nitrate (B79036) or zinc chloride can be added to a solution of the deprotonated ligand (e.g., by using sodium hydroxide (B78521) or another base) to precipitate the zinc complex. semanticscholar.org The simplicity of this method makes it suitable for producing materials in bulk. The particle size and morphology of the precipitate can be influenced by factors such as reactant concentrations, temperature, and the rate of addition of the reagents.
The choice of solvent is a crucial parameter in the synthesis of zinc coordination compounds. Solvents not only dissolve the reactants but can also participate in the reaction, influence the coordination sphere of the metal, and mediate the self-assembly process of the final structure.
Aqueous Systems: Water is a common solvent due to its low cost and environmental compatibility. Many zinc salts and carboxylate ligands are soluble in water, making it a suitable medium for direct precipitation and hydrothermal methods. nih.govmdpi.com
Non-Aqueous Systems: Organic solvents like methanol (B129727), ethanol, and dimethylformamide (DMF) are frequently used. juniperpublishers.comrsc.orgmdpi.com Methanol is often employed in the synthesis of zinc carboxylate complexes. researchgate.netresearchgate.net Non-aqueous solvents can be essential when reactants have poor water solubility or to avoid the incorporation of water molecules into the final structure. The coordination of solvent molecules (e.g., methanol, DMF) to the zinc center can sometimes occur, leading to different structural outcomes compared to reactions in water. figshare.com
Solvothermal and hydrothermal methods are powerful techniques for preparing highly crystalline coordination polymers. researchgate.net These methods involve heating the reactants in a sealed vessel (an autoclave) at temperatures above the boiling point of the solvent, generating high autogenous pressure. mdpi.comresearchgate.net
Hydrothermal Synthesis: This method uses water as the solvent. The elevated temperature and pressure increase the solubility of reactants and facilitate the formation of stable, crystalline phases that may not be accessible under ambient conditions. acs.org
Solvothermal Synthesis: This is a more general term where an organic solvent or a mixture of solvents is used. mdpi.comresearchgate.net This approach allows for a wider range of reaction conditions and can lead to novel structures due to the different coordinating abilities and physical properties of organic solvents compared to water. figshare.commdpi.com For example, the solvothermal reaction of a zinc salt and a carboxylate ligand can yield three-dimensional coordination polymers. mdpi.com
Salt metathesis, or double displacement, is a reaction in which cations and anions of the reactants exchange partners. wikipedia.org This method is particularly useful in coordination chemistry for synthesizing complexes that are otherwise difficult to obtain. nih.gov A typical salt metathesis reaction for a zinc complex might involve reacting a soluble zinc salt (e.g., ZnCl₂) with an alkali metal salt of the organic ligand (e.g., sodium 4-amino-2-hydroxybenzoate). wikipedia.org The reaction is often driven forward by the precipitation of an insoluble inorganic salt, such as sodium chloride, from the reaction mixture. wikipedia.org This technique can be performed in both aqueous and non-aqueous solutions to yield the desired zinc coordination compound. nih.govwikipedia.org
Optimization of Reaction Conditions for Targeted Structural Outcomes
The final structure of a zinc coordination compound is not solely determined by the identity of the metal and ligand but is highly sensitive to the reaction conditions. Optimizing these parameters is key to targeting specific dimensionalities (e.g., 1D chains, 2D layers, or 3D frameworks) and properties.
Key parameters for optimization include:
Temperature: Temperature affects reaction kinetics and the thermodynamic stability of the products. In hydrothermal/solvothermal syntheses, temperature can significantly alter the resulting morphology, from hexagonal rods at lower temperatures to complex flower-like structures at higher temperatures. mdpi.comresearchgate.net
pH: The pH of the reaction medium controls the deprotonation state of the carboxylic acid and amine functional groups on the 4-amino-2-hydroxybenzoic acid ligand. This, in turn, dictates its coordination mode. Varying the pH can lead to the formation of different zinc oxide superstructures, from well-formed hexagonal pellets at a pH of 8.0-8.5 to small elongated particles under strongly basic conditions. mdpi.com
Molar Ratio of Reactants: The ratio of the metal to the ligand can influence the final stoichiometry and structure of the complex. mdpi.com The presence of ancillary ligands or co-formers can also lead to the formation of mixed-ligand complexes with different topologies.
Solvent: As discussed, the coordinating nature and polarity of the solvent can direct the self-assembly process, leading to different crystal packing and even different coordination geometries at the zinc center. mdpi.com
Addition of Modulators/Additives: The introduction of other species, such as structure-directing agents or modulators like monocarboxylic acids, can compete for coordination sites and influence the nucleation and growth of the coordination polymer, allowing for control over the final structure. acs.org
Table 2: Influence of Reaction Parameters on Zinc Coordination Compound Synthesis
| Parameter | Effect on Synthesis and Structure | Example | Reference |
|---|---|---|---|
| Temperature | Controls crystallinity and morphology. Higher temperatures in hydrothermal synthesis can alter growth rates of different crystal faces. | ZnO morphology changes from rods to flakes as hydrothermal temperature increases from 100°C to 160°C. | mdpi.comresearchgate.net |
| pH | Determines the protonation state of the ligand, affecting its coordination mode and the resulting structure. | Well-formed ZnO pellets form at pH 8.0-8.5, while disordered particles form at pH > 11. | mdpi.com |
| Solvent | Influences reactant solubility and can coordinate to the metal center, directing the final structure. | Use of different solvents (water vs. organic) can lead to incorporation of solvent molecules in the final complex. | figshare.commdpi.com |
| Molar Ratio | Affects the stoichiometry and dimensionality of the resulting coordination polymer. | Varying the metal-to-ligand ratio can produce different 1D, 2D, or 3D configurations. | mdpi.com |
Control of pH and Temperature in Zinc(II) Complexation
The pH of the reaction medium is a critical factor in the synthesis of zinc(II) complexes with ligands containing ionizable groups, such as the carboxylic acid and phenol (B47542) groups in 4-amino-2-hydroxybenzoic acid. The acidity of the solution affects the deprotonation of the ligand, which is often a prerequisite for coordination to the metal ion. In the synthesis of mixed ligand complexes of Zn(II) with amino acids, altering the pH of the solution is a key step to induce precipitation of the complex. researchgate.net Similarly, for the formation of zinc(II) complexes with other organic ligands like chrysin, the synthesis is often carried out under mildly basic conditions, for instance at a pH of approximately 8, to facilitate the formation and precipitation of the metal complex. mdpi.com
Temperature also plays a significant role in the complexation process. Elevated temperatures can increase the solubility of reactants and facilitate the precipitation of the resulting product. mdpi.com However, temperature must be carefully controlled as it can also influence the structure and stability of the final complex. In some cases, different crystalline forms or polymorphs of a coordination compound can be obtained at different temperatures. rsc.org For instance, in the synthesis of certain cobalt(II) complexes, melting a specific polymorph can lead to the formation of another upon cooling. rsc.org The thermal decomposition profile of zinc complexes, which can be studied using thermogravimetric analysis (TGA), shows that coordinated water molecules or hydroxyl groups are lost at specific temperature ranges, highlighting the thermal sensitivity of these compounds. mdpi.com
Table 1: Influence of pH and Temperature on Zinc(II) Complexation
| Parameter | Effect | Example System | Citation |
|---|---|---|---|
| pH | Affects ligand deprotonation, essential for coordination and complex precipitation. | Zn(II)-amino acid complexes | researchgate.net |
| pH | Mildly basic conditions (e.g., pH ~8) can facilitate the precipitation of the metal complex. | Zn(II)-chrysin complex | mdpi.com |
| Temperature | Elevated temperatures can aid in the precipitation of the complex. | Zn(II)-chrysin complex | mdpi.com |
| Temperature | Can influence the formation of different crystalline polymorphs. | Cobalt(II) and Zinc(II) complexes with 2-chloropyridine | rsc.org |
Influence of Solvent Polarity and Coordination Ability on Product Formation
The choice of solvent is crucial in the synthesis of zinc(II) complexes, as it influences the solubility of the reactants and the stability of the species in solution. Polar solvents are frequently employed in these syntheses. nih.gov In many preparations, a mixture of solvents is used to achieve the desired properties. For example, the synthesis of zinc(II)-chrysin complexes utilizes a water-methanol medium, where the ligand is dissolved in methanol due to its high polarity and the metal salt is dissolved in water. mdpi.com
The coordinating ability of the solvent can also play a direct role. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been shown to accelerate the formation of organozinc reagents. nih.gov This is attributed to their ability to stabilize transient charged intermediates formed during the reaction. nih.gov The solubility of the final complex is also solvent-dependent. While many zinc complexes exhibit low solubility in water, their solubility can increase in solvents like methanol, which may be due to enhanced polarity or more effective donor-acceptor interactions. mdpi.com The synthesis of zinc complexes with aminoquinoline derivatives has been successfully performed in polar solvents. nih.gov Similarly, ethanol has been used as a solvent for the reaction of a Schiff base ligand with zinc chloride, from which the product precipitates upon formation. acs.org
Table 2: Role of Solvents in Zinc(II) Complex Synthesis
| Solvent/Solvent System | Role | Example System | Citation |
|---|---|---|---|
| Water-Methanol | Dissolves both the organic ligand (in methanol) and the inorganic metal salt (in water). | Zn(II)-chrysin complex | mdpi.com |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Can accelerate reaction rates by stabilizing intermediates. | Organozinc reagent synthesis | nih.gov |
| Ethanol | Used as a reaction medium from which the complex precipitates. | Zn(II)-thiophene Schiff base complex | acs.org |
| Polar Solvents (general) | Generally used for dissolving reactants and for the formation of the complex. | Zn(II)-aminoquinoline complex | nih.gov |
Stoichiometric Ratios of Ligand to Metal Salt
The molar ratio of the ligand to the zinc(II) salt is a fundamental parameter that determines the stoichiometry of the resulting complex. Different ratios can lead to the formation of complexes with varying numbers of ligands coordinated to the central metal ion. In the synthesis of (4-Amino-2-hydroxybenzoato-O1,O2)zinc, the compound name suggests a 1:1 ratio of the 4-amino-2-hydroxybenzoic acid ligand to the zinc ion. nih.govnih.gov
Experimental studies on analogous systems often explore different stoichiometries to optimize product formation. For instance, the synthesis of a zinc(II) complex with an aminoquinoline derivative utilized a 1:1 metal-to-ligand ratio. nih.gov Similarly, a 1:1 molar ratio of a thiophene-derived Schiff base to zinc chloride was used to produce the corresponding complex. acs.org In contrast, the synthesis of some iron(III) and cobalt(III) complexes requires a 1:2 molar ratio of metal to ligand, while nickel(II) and zinc(II) complexes with the same ligand form in a 1:1 ratio. nih.gov The synthesis of mixed-ligand zinc(II) complexes with amino acids also employs equimolar concentrations of the metal salt and the ligands. researchgate.net The stoichiometry can also be more complex, with reports of one-pot syntheses of chiral oxazolinyl-zinc complexes using varying amounts of ZnCl2, and other systems forming dimeric "paddlewheel" structures. researchgate.net
Purification and Isolation Techniques for Crystalline this compound
Once the crude product is synthesized, purification is necessary to remove unreacted starting materials, by-products, and other impurities to obtain the complex in a pure, often crystalline, form.
Recrystallization Methods
Recrystallization is a standard technique for purifying solid crystalline compounds. The principle relies on the differential solubility of the compound and impurities in a particular solvent at different temperatures. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.
While specific recrystallization protocols for this compound are not detailed in the provided search results, the general principles are widely applicable. The purification of newly synthesized zinc complexes often involves washing the precipitated solid with appropriate solvents to remove soluble impurities. For example, a synthesized zinc(II)-Schiff base complex was washed with cold ethanol and diethyl ether to purify the solid product. acs.org This washing step is a rudimentary form of purification related to recrystallization principles. The choice of solvent is critical and is determined empirically to find one that dissolves the complex well at high temperatures but poorly at low temperatures.
Vacuum Sublimation for High-Purity Samples
Vacuum sublimation is a purification technique that involves heating a solid material under reduced pressure, causing it to transition directly from the solid to the gas phase without passing through a liquid phase. The gaseous substance then crystallizes back into a solid upon contacting a cold surface, leaving less volatile impurities behind. This method is particularly useful for obtaining high-purity samples of thermally stable compounds.
The use of vacuum sublimation or distillation has been demonstrated for the purification of zinc metal from other elements by exploiting differences in vapor pressures. researchgate.net For instance, zinc can be efficiently separated from copper at high temperatures (e.g., 1123 K) and low pressures (e.g., 0.01–0.05 Pa). researchgate.net While this technique is highly effective for elements, its application to coordination complexes like this compound must be considered with caution. The viability of vacuum sublimation depends on the thermal stability and volatility of the complex. Many coordination complexes may decompose at the high temperatures required for sublimation, which could alter or destroy the compound. Therefore, its applicability would require careful investigation of the thermal properties of this compound.
Advanced Structural Characterization of 4 Amino 2 Hydroxybenzoato O1,o2 Zinc
Crystallographic Analysis
Single-Crystal X-ray Diffraction (SCXRD)
Determination of Coordination Geometry at the Zinc Center
No published data available.
Precise Measurement of Zinc-Oxygen (Zn-O) and Zinc-Nitrogen (Zn-N) Bond Lengths and Angles
No published data available.
Analysis of Ligand Bonding Modes: Specifics of O1,O2 Chelation and Potential Involvement of Amino/Hydroxyl Groups in Coordination or Bridging
No published data available.
Elucidation of Supramolecular Interactions (Hydrogen Bonding Networks, π-π Stacking) in Crystal Packing
No published data available.
Determination of Crystal System and Space Group
No published data available.
Further experimental work, specifically the synthesis of suitable single crystals and their subsequent analysis by X-ray diffraction, is required to elucidate the detailed structural features of (4-Amino-2-hydroxybenzoato-O1,O2)zinc.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in both solution and solid states. Different NMR techniques provide complementary information about the ligand environment, complex formation, and the coordination sphere of the zinc ion.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the integrity of the 4-amino-2-hydroxybenzoate (B10774363) ligand upon coordination to the zinc ion. researchgate.net The ¹H NMR spectrum of the free 4-aminosalicylic acid ligand in a solvent like DMSO-d₆ typically shows distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. chemicalbook.com Upon complexation with zinc, these signals may experience shifts in their positions (chemical shifts), providing evidence of the ligand's interaction with the metal center. researchgate.netnih.gov
Specifically, the downfield or upfield shift of the aromatic proton signals can indicate changes in the electron density of the benzene (B151609) ring due to coordination. The disappearance or significant broadening of the signals for the hydroxyl and amino protons can suggest their involvement in bonding with the zinc ion. researchgate.net
Similarly, ¹³C NMR spectroscopy provides direct information about the carbon skeleton of the ligand. bhu.ac.in The chemical shifts of the carbon atoms, particularly the carboxylate carbon and the carbons adjacent to the hydroxyl and amino groups, are sensitive to the coordination environment. A comparison of the ¹³C NMR spectrum of the free ligand with that of the zinc complex can confirm that the ligand has not undergone any decomposition during the complexation reaction and can pinpoint the sites of coordination. researchgate.netresearchgate.net
Table 1: Representative ¹H NMR Chemical Shifts (ppm) for 4-Aminosalicylic Acid
| Proton Assignment | Shift (ppm) in DMSO-d₆ |
| Aromatic H | 7.454 |
| Aromatic H | 6.5 |
| Aromatic H | 6.12 |
| Aromatic H | 6.01 |
Note: Data extracted from a representative spectrum of 4-aminosalicylic acid. chemicalbook.com Actual shifts may vary slightly depending on experimental conditions.
Solid-state NMR (ssNMR) is a crucial technique for directly probing the local environment of the zinc ion in the solid phase of this compound. ⁶⁷Zn, the only NMR-active isotope of zinc, is a quadrupolar nucleus, which means its interaction with the surrounding electric field gradient provides detailed information about the symmetry and geometry of the zinc coordination sphere. huji.ac.il
High-field ⁶⁷Zn ssNMR experiments can determine key parameters such as the quadrupolar coupling constant (C(Q)) and the asymmetry parameter (η(Q)), which are highly sensitive to the coordination number and the nature of the coordinating atoms (e.g., oxygen, nitrogen). researchgate.netnih.gov For instance, different coordination environments, such as tetrahedral or octahedral, will give rise to distinct ⁶⁷Zn NMR spectral signatures. nih.gov While ⁶⁷Zn NMR can be challenging due to the low natural abundance and large quadrupole moment of the nucleus, advancements in high-field magnets and specialized pulse sequences have made it a more accessible and informative technique for characterizing zinc-containing materials. researchgate.netnih.gov
Table 2: Key Parameters in ⁶⁷Zn Solid-State NMR
| Parameter | Information Provided |
| Isotropic Chemical Shift (δ_iso) | Provides information about the electronic environment around the zinc nucleus. |
| Quadrupolar Coupling Constant (C(Q)) | Reflects the strength of the interaction between the nuclear quadrupole moment and the electric field gradient. It is sensitive to the symmetry of the coordination sphere. |
| Asymmetry Parameter (η(Q)) | Describes the deviation of the electric field gradient from axial symmetry. |
Variable temperature (VT) NMR studies are employed to investigate dynamic processes occurring in solutions of this compound. By recording ¹H or ¹³C NMR spectra at different temperatures, it is possible to study phenomena such as ligand exchange, conformational changes, and the presence of different species in equilibrium.
For example, if the 4-amino-2-hydroxybenzoate ligand can coordinate to the zinc ion in multiple ways, these different coordination modes might be in rapid exchange at room temperature, leading to averaged signals in the NMR spectrum. By lowering the temperature, this exchange can be slowed down, potentially allowing for the observation of distinct signals for each species. nih.gov The analysis of the changes in the NMR spectra as a function of temperature can provide thermodynamic and kinetic information about these dynamic processes. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for studying the electronic structure of this compound. It probes the electronic transitions that occur when the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum.
The UV-Vis spectrum of this compound is expected to show absorption bands arising from two main types of electronic transitions: intra-ligand transitions and ligand-to-metal charge transfer (LMCT) transitions.
Intra-ligand transitions are those that occur within the 4-amino-2-hydroxybenzoate ligand itself, such as π → π* and n → π* transitions associated with the aromatic ring and the carboxylate, hydroxyl, and amino functional groups. These bands are also present in the spectrum of the free ligand, although their positions and intensities may be altered upon coordination to the zinc ion. researchgate.net
LMCT transitions involve the transfer of an electron from a molecular orbital that is primarily ligand in character to a molecular orbital that is primarily metal in character. libretexts.orgwikipedia.org In the case of this compound, the filled d-orbitals of the Zn(II) ion (a d¹⁰ system) are low in energy, and the empty orbitals are high in energy. Therefore, an electron can be excited from a higher-energy orbital of the 4-amino-2-hydroxybenzoate ligand to an empty orbital of the zinc ion. These LMCT bands are often very intense and can be a key indicator of complex formation. mdpi.comresearchgate.net The energy of the LMCT band provides information about the energy difference between the ligand and metal orbitals.
Table 3: Common Electronic Transitions in UV-Vis Spectroscopy of Coordination Complexes
| Transition Type | Description | Typical Molar Absorptivity (ε) |
| Intra-ligand (π → π) | Excitation of an electron from a π bonding orbital to a π anti-bonding orbital within the ligand. | High |
| Intra-ligand (n → π) | Excitation of a non-bonding electron (e.g., from O or N) to a π anti-bonding orbital within the ligand. | Low to Moderate |
| Ligand-to-Metal Charge Transfer (LMCT) | Transfer of an electron from a ligand-based orbital to a metal-based orbital. | Very High |
Monitoring of Complexation Behavior in Solution
No specific studies detailing the complexation behavior of this compound in solution were identified. Such studies, often employing techniques like potentiometric or spectrophotometric titrations, are crucial for determining the stability constants and stoichiometry of the complex in a given solvent system. This information is fundamental to understanding the compound's behavior in biological or environmental systems.
Mass Spectrometry (MS, ESI-MS)
Detailed mass spectrometry data for this compound, including confirmation of its molecular ion peak and an analysis of its fragmentation pattern, is not available.
Confirmation of Molecular Ion Peak for Compound Stoichiometry
While the theoretical monoisotopic mass of this compound can be calculated, experimental confirmation through techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) has not been reported. Such a measurement would provide definitive evidence of the 1:1 stoichiometry between the zinc ion and the 4-amino-2-hydroxybenzoate ligand.
Fragmentation Pattern Analysis for Further Structural Elucidation
An analysis of the fragmentation pattern of this compound, typically achieved through tandem mass spectrometry (MS/MS), is crucial for confirming the coordination of the zinc ion to the carboxylate and hydroxyl groups of the ligand. This information is currently absent from the scientific literature.
Elemental Analysis (C, H, N, Zn) for Compositional Verification
No published elemental analysis data for this compound could be located. This routine analytical technique provides the percentage composition of carbon, hydrogen, nitrogen, and zinc, serving as a fundamental verification of the compound's empirical formula.
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathway Elucidation
Thermogravimetric analysis (TGA) is employed to determine the thermal stability of a compound and to elucidate its decomposition pathway. There are no available TGA studies for this compound. Such an analysis would provide critical information on its stability at various temperatures and indicate the presence of any coordinated or lattice water molecules.
Conductometric Studies for Ionic Character Determination in Solution
Conductometric studies are utilized to determine the ionic nature of a compound in solution. No such studies have been reported for this compound. These measurements would help in understanding whether the complex behaves as a neutral species or dissociates into ions in a particular solvent.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Impurities
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. researchgate.netethz.ch While the Zn(II) ion in this compound has a d¹⁰ electron configuration and is therefore diamagnetic and EPR-silent, EPR spectroscopy serves as a highly sensitive tool for the detection and characterization of paramagnetic impurities that may be present in the sample. mdpi.comrsc.org Such impurities could arise from trace amounts of transition metal ions introduced during synthesis or from the presence of organic radicals.
The utility of EPR in this context lies in its ability to specifically probe the environment of the unpaired electrons of the paramagnetic guest species within the diamagnetic host lattice of the zinc complex. researchgate.net For instance, if trace amounts of paramagnetic metal ions like Cu(II) or VO(II) were to substitute for Zn(II) in the crystal lattice, EPR spectroscopy could provide detailed information about the coordination geometry and bonding at that site. nih.govnih.gov
The analysis of the EPR spectrum of a paramagnetic impurity within the this compound matrix would involve the determination of key parameters from the spin Hamiltonian. A hypothetical analysis for a Cu(II) impurity is presented in the table below, illustrating the type of data that could be obtained.
| EPR Spectral Parameter | Hypothetical Value for Cu(II) Impurity | Information Gained |
| g-tensor components (gₓₓ, gᵧᵧ, gzz) | gₓₓ = 2.05, gᵧᵧ = 2.08, gzz = 2.25 | Provides insight into the symmetry of the ligand field around the Cu(II) ion. The deviation from the free electron g-value (2.0023) indicates the extent of spin-orbit coupling. |
| Hyperfine coupling constants (Aₓₓ, Aᵧᵧ, Azz) | Aₓₓ = 20 G, Aᵧᵧ = 25 G, Azz = 150 G | Describes the interaction between the unpaired electron and the copper nucleus (I = 3/2). The magnitude of the coupling constants gives information about the nature of the metal-ligand bonds. |
This table presents hypothetical data for illustrative purposes, as no specific EPR studies on this compound have been reported.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological and Size Analysis of Nanoscale Variants
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a material by scanning it with a focused beam of electrons. This technique is invaluable for determining the morphology, or shape, of the nanoparticles. For nanoscale variants of this compound, SEM analysis could reveal whether the particles are spherical, rod-shaped, plate-like, or have a more complex morphology.
Transmission Electron Microscopy (TEM) , on the other hand, involves passing a beam of electrons through an ultrathin slice of the material. This allows for the visualization of the internal structure and provides highly accurate measurements of particle size and size distribution. In the case of nanoscale this compound, TEM would be crucial for confirming the crystalline nature of the nanoparticles and for identifying any defects or variations in the crystal lattice.
The following tables present potential findings from SEM and TEM analyses of hypothetical nanoscale this compound, drawing parallels from studies on other zinc-based nanoparticles.
Table 3.7.1: Morphological Analysis of Nanoscale this compound via SEM
| Synthesis Method | Observed Morphology | Average Particle Size (from SEM) | Reference Analogue |
| Sol-Gel | Agglomerated quasi-spherical nanoparticles | ~37 nm | ZnO Nanoparticles researchgate.net |
| Hydrothermal | Nanorods with hexagonal cross-sections | Length: ~1.2 µm, Diameter: ~38 nm | ZnO Nanorods beilstein-journals.org |
| Chemical Precipitation | Rod-shaped nanoparticles | Length: 3.93 - 43.9 nm | Biogenic Zinc Nanoparticles nih.gov |
This table is illustrative and based on findings for other zinc-containing nanoparticles.
Table 3.7.2: Particle Size and Structural Details of Nanoscale this compound via TEM
| Parameter | Measurement | Significance | Reference Analogue |
| Particle Shape | Spherical | Confirms morphology observed in SEM. | Biogenic Zinc Nanoparticles nih.gov |
| Particle Size Range | 14.1 - 29 nm | Indicates the size distribution of the nanoparticles. | Biogenic Zinc Nanoparticles nih.gov |
| Crystallinity | Crystalline with visible lattice fringes | Confirms the ordered atomic structure of the nanoparticles. | ZnO Nanoparticles researchgate.net |
This table is illustrative and based on findings for other zinc-containing nanoparticles.
Theoretical and Computational Chemistry Approaches to 4 Amino 2 Hydroxybenzoato O1,o2 Zinc
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, particularly for systems containing transition metals like zinc. researchgate.net It offers a balance between accuracy and computational cost, making it ideal for studying the electronic structure and properties of complexes. researchgate.net DFT calculations would be foundational for a thorough theoretical understanding of (4-Amino-2-hydroxybenzoato-O1,O2)zinc.
Geometry Optimization and Electronic Structure Determination of the Complex
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. nih.gov Using a suitable DFT functional (e.g., B3LYP, M06) and basis set (e.g., 6-311++G(d,p)), researchers can calculate the structure of the complex that corresponds to a minimum on the potential energy surface. researchgate.netresearchgate.net
This process yields crucial data on bond lengths, bond angles, and dihedral angles. For this compound, this would precisely define the coordination environment around the zinc(II) ion, including the Zn-O bond lengths and the O-Zn-O bond angle, confirming the chelation by the carboxylate and hydroxyl groups of the ligand. nih.gov The optimized geometry is the basis for all subsequent property calculations.
Analysis of Frontier Molecular Orbitals (FMOs) (HOMO-LUMO Gaps)
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. orientjchem.orgd-nb.info The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. d-nb.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. nih.govresearchgate.net For the zinc complex, analysis would reveal the spatial distribution of these orbitals, showing whether they are localized on the zinc ion, the aromatic ring, or the amino/hydroxyl groups, thereby predicting the most probable sites for electrophilic and nucleophilic attack.
Prediction and Interpretation of Spectroscopic Parameters (IR, NMR, UV-Vis)
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. nih.govnih.gov
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. researchgate.net This allows for the assignment of specific absorption bands to the stretching and bending modes of functional groups, such as the N-H stretches of the amino group, O-H stretch of the hydroxyl group, and the asymmetric and symmetric stretches of the carboxylate group coordinated to the zinc ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values help in the assignment of experimental NMR spectra, confirming the connectivity and electronic environment of atoms in the complex.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions that give rise to UV-Vis absorption bands. nih.gov This analysis would identify the nature of the transitions (e.g., ligand-to-metal charge transfer, intraligand π-π* transitions) responsible for the color and photophysical properties of the complex.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a color-coded map where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would visually identify the nucleophilic sites, likely the oxygen atoms of the carboxylate and the nitrogen of the amino group, and the electrophilic regions, such as the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character
Natural Bond Orbital (NBO) analysis transforms the complex calculated wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. This method provides detailed information about charge transfer and delocalization effects within the molecule.
By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the stability derived from electron delocalization. For the zinc complex, NBO analysis would quantify the nature of the Zn-O coordinate bonds (i.e., the degree of ionic vs. covalent character) and reveal hyperconjugative interactions, such as delocalization from the oxygen lone pairs into the antibonding orbitals of the aromatic ring.
Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localization Function (ELF) for Comprehensive Bonding Analysis
For a deeper and more rigorous understanding of chemical bonding, researchers turn to topological analyses of the electron density.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)). The analysis focuses on bond critical points (BCPs) between atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ(r)) at these points characterize the nature of the interaction. For the Zn-O bonds, low ρ and positive ∇²ρ(r) values would indicate a predominantly electrostatic (ionic) interaction, typical for closed-shell interactions.
Electron Localization Function (ELF): The ELF is a function that maps regions of high electron localization, which correspond to core electrons, covalent bonds, and lone pairs. It provides a visual representation of the electron pairing in a molecule. The ELF analysis would complement QTAIM and NBO by visually confirming the location of bonding and non-bonding electron domains in the zinc complex, further clarifying the nature of the coordination.
While the frameworks for these computational analyses are well-established, their specific application to this compound awaits future research initiatives. Such studies would be invaluable for rationalizing its properties and potentially guiding the design of new materials or therapeutic agents.
Molecular Dynamics (MD) Simulations for Understanding Ligand-Metal Interactions and Dynamics in Solution or Solid State
Molecular dynamics (MD) simulations serve as a powerful "computational microscope" to observe the time-evolution of molecular systems. For this compound, MD simulations could provide profound insights into the dynamic nature of the coordination bond between the zinc ion and the 4-amino-2-hydroxybenzoate (B10774363) ligand.
In a typical MD study, the system—comprising the zinc complex, solvent molecules (e.g., water), and counter-ions—would be modeled. An initial 3D structure would be subjected to a physics-based force field that describes the potential energy of the system as a function of its atomic coordinates. By integrating Newton's equations of motion, the trajectory of each atom over time is calculated, revealing the molecule's dynamic behavior.
Key Research Findings from Analogous Systems:
Solvation Shell Dynamics: MD simulations on similar zinc complexes often reveal the structure and dynamics of the surrounding solvent molecules. For instance, studies on zinc ions in aqueous solution show a well-defined first solvation shell, and simulations can quantify the exchange rates of water molecules between this shell and the bulk solvent. For this compound, simulations could predict the stability of the solvation sphere around the complex and how the ligand influences it.
Conformational Flexibility: The 4-amino-2-hydroxybenzoate ligand possesses conformational flexibility, particularly around the carboxylate and amino groups. MD simulations would illustrate how these groups move and interact with the zinc ion and the solvent environment, identifying the most stable conformations and the energy barriers between them.
Ligand-Metal Bond Stability: The strength and persistence of the Zn-O1 and Zn-O2 coordination bonds can be assessed. By analyzing the bond length and angle fluctuations over the simulation time, researchers can understand the stability of the chelate ring formed by the ligand with the zinc ion. In some cases, simulations at elevated temperatures are used to probe the complex's stability and dissociation pathways.
A hypothetical data table summarizing potential outputs from an MD simulation is presented below.
| Simulation Parameter | Potential Finding for this compound |
| Zn-O1 Bond Length | Average distance and fluctuation range, indicating bond stability. |
| Zn-O2 Bond Length | Average distance and fluctuation range. |
| O1-Zn-O2 Angle | Distribution of the bite angle of the chelate ring. |
| Radial Distribution Function g(r) of Water around Zn | Number and distance of water molecules in the first solvation shell. |
| Ligand RMSD | Root-mean-square deviation of the ligand atoms, showing its flexibility. |
Computational Modeling of Zinc Coordination Environments for Predicting and Interpreting NMR Parameters
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing the structure of molecules in solution. However, zinc itself has an NMR-silent isotope, making direct observation challenging. nih.gov Computational methods, particularly those based on Density Functional Theory (DFT), are therefore invaluable for predicting the NMR chemical shifts of ligand nuclei (¹H, ¹³C, ¹⁵N) and relating them to the coordination environment. nih.govaps.org
The process involves optimizing the geometry of the this compound complex using a suitable DFT functional and basis set. Following optimization, NMR shielding tensors are calculated. These tensors describe the electronic shielding effect around each nucleus due to the external magnetic field. nih.gov The isotropic shielding constant, derived from the tensor, can be linearly correlated with the experimental chemical shift. nih.gov
Potential Applications and Findings:
Structural Verification: By comparing theoretically predicted chemical shifts with experimentally measured ones, the proposed coordination structure (i.e., bidentate chelation via the carboxylate and hydroxyl oxygens) can be confirmed or refuted.
Influence of Coordination: The coordination of the ligand to the zinc ion induces changes in the electron distribution of the ligand. DFT calculations can quantify these changes and predict the resulting shifts in the ¹H and ¹³C NMR spectra. For example, the carbons of the carboxylate and the hydroxyl-bearing aromatic carbon would be expected to show significant shifts upon coordination.
Solvent Effects: The inclusion of a solvent model (either implicit continuum models or explicit solvent molecules) in the DFT calculation can refine the accuracy of the predicted NMR parameters, accounting for interactions with the surrounding medium. nih.gov
Below is a hypothetical table illustrating how DFT-calculated NMR data could be presented.
| Atom in Ligand | Calculated Isotropic Shielding (ppm) | Predicted Chemical Shift (ppm) vs. TMS |
| H (Amino Group) | Data would be generated here. | Data would be generated here. |
| C (Aromatic Ring) | Data would be generated here. | Data would be generated here. |
| C (Carboxylate) | Data would be generated here. | Data would be generated here. |
Theoretical Studies on Coordination Strain and its Influence on Ligand Binding Affinity
The concept of coordination strain is crucial in understanding the reactivity and stability of metal complexes, particularly in biological systems like zinc enzymes. nih.gov Strain can be defined as the distortion of the metal's preferred coordination geometry (e.g., tetrahedral or octahedral for zinc) imposed by the steric and electronic constraints of the ligand. nih.gov
Theoretical studies, again primarily using DFT, can quantify this strain. The energy of the complex in its actual, strained geometry can be compared to a hypothetical, strain-free reference state. The energy difference represents the strain energy. This strain can have a significant impact on the ligand binding affinity.
Research Focus in Analogous Systems:
Entatic State Hypothesis: In metalloenzymes, it is proposed that the protein scaffold can force the metal ion into a strained, high-energy "entatic state" that enhances its catalytic activity. nih.gov While this compound is a small molecule, theoretical studies could explore if inherent structural features of the ligand induce any strain in the zinc coordination sphere.
Geometric Parameters and Strain: Analysis of bond lengths and angles in the DFT-optimized structure can reveal deviations from ideal geometries. For instance, the O1-Zn-O2 "bite angle" of the 4-amino-2-hydroxybenzoate ligand is constrained by the ligand's structure. If this angle deviates significantly from what is ideal for zinc's coordination number, it introduces strain.
Binding Affinity Calculation: The binding affinity of the 4-amino-2-hydroxybenzoate ligand to the zinc ion can be calculated by computing the Gibbs free energy change (ΔG) for the binding reaction in a simulated solvent environment. These calculations can be performed for a series of related ligands to understand how modifications to the ligand structure affect strain and, consequently, binding affinity. Studies on other zinc complexes have shown that both the coordination number and the polarity of the complex can tune the electrophilicity of the zinc ion and affect ligand binding. nih.gov
A hypothetical data table for a strain analysis is shown below.
| Parameter | Ideal Value (e.g., for Tetrahedral Zn) | Calculated Value for this compound | Strain Energy Contribution (kcal/mol) |
| O1-Zn-O2 Angle | ~109.5° | Data would be generated here. | Data would be generated here. |
| Zn-O Bond Lengths | Varies with model | Data would be generated here. | Data would be generated here. |
| Ligand Binding Affinity (ΔG) | N/A | Data would be generated here. | N/A |
Advanced Topics in Zinc Coordination Chemistry Relevant to 4 Amino 2 Hydroxybenzoato O1,o2 Zinc
Impact of Ligand Design on Coordination Modes and Potential for Polymeric Architectures
The structure and dimensionality of a coordination compound are fundamentally governed by the design of its organic ligands. The 4-amino-2-hydroxybenzoic acid ligand is a prime example of a multifunctional linker, possessing three distinct functional groups—carboxylate, hydroxyl, and amino—each capable of participating in coordination or supramolecular interactions.
The presence of both amino and hydroxyl groups significantly influences the resulting architecture. Amino alcohols, for instance, can act as bidentate ligands, coordinating to zinc through both nitrogen and oxygen atoms in a chelating or bridging fashion. mdpi.com This dual-action capability is critical in averting uncontrolled hydrolysis and can direct the formation of specific polymeric structures. mdpi.com The relative positioning of these functional groups is also crucial. Studies on zinc complexes with aminobenzoic acid isomers show that the location of the amine group (ortho, meta, or para) results in completely different coordination motifs and crystal architectures. nih.gov
In the case of (4-Amino-2-hydroxybenzoato-O1,O2)zinc, the carboxylate group is the primary binding site. However, the hydroxyl group at the ortho position and the amino group at the para position play pivotal roles in defining the extended structure. The hydroxyl group can participate in chelation with the carboxylate, forming a stable six-membered ring with the zinc center, or it can act as a hydrogen bond donor/acceptor. The amino group, while less likely to coordinate directly to the zinc atom in the presence of the stronger carboxylate and hydroxyl donors, is a key site for hydrogen bonding, linking adjacent complex units into higher-dimensional networks. scirp.org This interplay between direct coordination and hydrogen bonding facilitates the construction of robust one-, two-, or three-dimensional polymeric frameworks. nih.gov
Table 1: Potential Coordination and Interaction Modes of Functional Groups in 4-Amino-2-hydroxybenzoic Acid
| Functional Group | Position | Potential Role in Coordination Structure |
|---|---|---|
| Carboxylate (-COOH) | 1 | Primary coordination site; can act as a monodentate, bidentate chelating, or bridging ligand. |
| Hydroxyl (-OH) | 2 | Secondary coordination site (chelation with carboxylate); strong hydrogen bond donor/acceptor. |
Correlation Between Crystal Packing, Supramolecular Interactions, and Overall Structural Stability
The primary non-covalent forces at play are hydrogen bonds and π-π stacking interactions.
Hydrogen Bonding: The hydroxyl and amino groups are potent hydrogen bond donors, while the carboxylate and hydroxyl oxygens are excellent acceptors. This allows for the formation of extensive hydrogen-bonding networks, such as O-H···O and N-H···O interactions. nih.gov These interactions can link individual complex molecules into sheets or three-dimensional arrays, defining the crystal's architecture and enhancing its thermal and mechanical stability. nih.govtu-clausthal.de
π-π Stacking: The presence of the benzene (B151609) ring in the ligand facilitates π-π stacking interactions between adjacent molecules. These interactions, though weaker than hydrogen bonds, are crucial for the dense packing of aromatic molecules in the solid state and contribute to the cohesion of the crystal structure. tu-clausthal.deresearchgate.net
The combination of these directed, specific interactions leads to a highly organized supramolecular structure. The crystal packing often results in the formation of distinct hydrophilic and hydrophobic layers or channels within the crystal lattice. nih.gov The stability of the crystal is a direct consequence of the sum of these intermolecular forces; a well-packed structure with maximized favorable non-covalent interactions will exhibit greater stability. scirp.org The analysis of these interactions is therefore essential for understanding the material's properties and for the rational design of new functional materials. scirp.org
Comparative Studies with Other Metal-Carboxylate and Metal-Aminohydroxy Ligand Systems (e.g., Cu, Co, Ni complexes)
Comparing zinc complexes with those of other first-row transition metals like copper(II), cobalt(II), and nickel(II) reveals fundamental differences rooted in their electronic structures. While Zn(II) has a closed-shell d¹⁰ configuration, Cu(II) is d⁹ and Co(II) is d⁷. This has profound consequences for their coordination chemistry, geometry, and reactivity.
Coordination Geometry: Zn(II) complexes lack ligand field stabilization energy, leading to a strong preference for regular tetrahedral [ZnN₂O₂] or [ZnO₄] geometries, although octahedral coordination is also common. rsc.orgwikipedia.orgmdpi.com In contrast, Cu(II) complexes are subject to Jahn-Teller distortion, typically resulting in distorted octahedral or square planar geometries. Co(II) and Ni(II) can adopt a wider range of geometries, including tetrahedral and octahedral, which are often favored in specific ligand fields.
Reactivity and Electronic Properties: The d¹⁰ configuration makes Zn(II) redox-inert under biological conditions. nih.gov Conversely, Cu(II) and Co(II) can readily participate in redox reactions. Quantum mechanical calculations comparing Zn(II) and Co(II) complexes for CO₂ hydration show that while both can be effective, the reaction barriers and stability of intermediates are sensitive to the metal's identity and its ability to maintain a favorable tetrahedral geometry. nih.gov Studies on analogous Zn(II) and Cu(II) complexes often find that the copper variants are more reactive and possess a smaller HOMO-LUMO energy gap, which can be advantageous for catalytic or electronic applications. nih.gov
Structural Isomorphism: Despite these differences, Zn(II) salts are often isomorphous with the corresponding salts of magnesium(II), due to their nearly identical ionic radii and filled electron shells. wikipedia.org However, when complexed with ligands like 4-amino-2-hydroxybenzoic acid, the subtle preferences in coordination geometry between Zn(II), Cu(II), and Co(II) typically lead to distinct crystal structures rather than isomorphous ones.
Table 2: Comparison of Zn(II) with Other Divalent Metal Ions in Coordination Complexes
| Property | Zinc(II) | Copper(II) | Cobalt(II) |
|---|---|---|---|
| d-electron Configuration | d¹⁰ | d⁹ | d⁷ |
| Redox Activity | Inert | Active (Cu²⁺/Cu⁺) | Active (Co²⁺/Co³⁺) |
| Typical Geometry | Tetrahedral, Octahedral wikipedia.org | Distorted Octahedral, Square Planar | Tetrahedral, Octahedral |
| Ligand Field Effects | None rsc.org | Jahn-Teller Distortion | Subject to LFSE |
| Catalytic Role | Strong Lewis Acid numberanalytics.com | Primarily Redox Catalyst | Redox and Lewis Acid Catalyst |
Zinc Coordination Environments in Biological Systems: Focus on Structural and Catalytic Roles of Zinc(II) in Metalloproteins as Models
Zinc is an essential trace element, playing critical catalytic and structural roles in hundreds of metalloenzymes and proteins. rsc.orgnih.gov Understanding these biological coordination environments provides a powerful model for interpreting the behavior of synthetic complexes like this compound.
Catalytic Role: In enzymes such as carbonic anhydrase and carboxypeptidase A, a single Zn(II) ion is located at the active site. numberanalytics.com It typically adopts a tetrahedral coordination, bound to three amino acid residues (commonly histidine, glutamate (B1630785), or aspartate) and one water molecule. numberanalytics.comcolumbia.edu The zinc ion functions as a potent Lewis acid, polarizing the coordinated water molecule to generate a nucleophilic hydroxide (B78521) ion at physiological pH, which then attacks the substrate. numberanalytics.comnih.gov The O- and N-donor atoms of the 4-amino-2-hydroxybenzoato ligand mimic the glutamate and histidine side chains, respectively, making its zinc complexes relevant models for the active sites of zinc enzymes.
Structural Role: In proteins like zinc fingers, the Zn(II) ion's role is purely structural. It organizes and stabilizes the protein fold, enabling functions like DNA binding. numberanalytics.com In these structural sites, zinc is almost exclusively coordinated by four amino acid residues, most commonly cysteine and histidine, in a tetrahedral geometry. nih.govacs.org The stability of the d¹⁰ configuration and its preference for tetrahedral geometry make zinc uniquely suited for this role, as other transition metals would be energetically disfavored in such an environment compared to an octahedral one. nih.gov
The study of synthetic analogues using tripodal ligands that mimic the protein's binding pocket has been instrumental in elucidating how the coordination environment modulates zinc's chemical properties. rsc.orgcolumbia.edu Similarly, the this compound complex can be viewed as a small-molecule model that captures key features of biological zinc sites, particularly the coordination by oxygen and nitrogen donors.
Table 3: Comparison of a Biological Zinc Site with the this compound Complex
| Feature | Carbonic Anhydrase (Catalytic Site) | This compound |
|---|---|---|
| Zinc Role | Catalytic Lewis Acid numberanalytics.com | Potential for Catalysis or as a Structural Unit |
| Typical Geometry | Tetrahedral numberanalytics.com | Likely Tetrahedral or Octahedral wikipedia.org |
| Coordinating Atoms | 3 x Histidine (N), 1 x H₂O/OH⁻ (O) numberanalytics.com | Carboxylate (O), Hydroxyl (O), potentially water molecules (O) |
| Mimicked Residues | Histidine (by the amino group's N-donor potential), Glutamate/Aspartate (by the carboxylate/hydroxyl O-donors) | |
Design Principles for Multifunctional Zinc Coordination Compounds Based on Ligand Properties
The creation of functional materials, such as metal-organic frameworks (MOFs) or coordination polymers (CPs), relies on the principles of crystal engineering and supramolecular chemistry. The central idea is that the properties of the final material are programmed into its molecular components, primarily the organic ligand. researchgate.net The design of this compound and related structures follows these principles.
Ligand Functionality: The choice of ligand is paramount. A multifunctional ligand like 4-amino-2-hydroxybenzoic acid, which contains distinct binding sites (carboxylate) and hydrogen-bonding groups (amino, hydroxyl), provides a pre-programmed blueprint for creating extended, stable networks. mdpi.com The presence of different functional groups on the ligand can be used to tune the properties of the resulting coordination compound, such as its porosity, stability, and electronic characteristics. rsc.orgacs.org
Metal Ion Geometry: The predictable coordination geometry of the metal ion is a key design element. Zinc(II) reliably adopts tetrahedral or octahedral geometries, acting as a well-defined node to connect the organic linkers in a predictable fashion. researchgate.net
Control of Dimensionality: The connectivity of the ligand and the metal coordination number dictate the dimensionality of the resulting framework. A bidentate linker with a tetrahedral metal ion can lead to one-dimensional chains or, with interpenetration, three-dimensional diamondoid networks. mdpi.com
Introduction of Function: Specific functionalities can be incorporated by design. For example, using ligands with inherent luminescence can produce fluorescent sensors. nih.gov The pores within a framework can be designed for selective gas storage or for acting as nanoreactors for catalysis. mdpi.comnih.gov A recently designed zinc complex demonstrated its utility in the adsorptive removal of industrial dyes from wastewater. researchgate.net The synthesis of multifunctional zinc(II) complexes with potential antibacterial and antibiofilm properties has also been reported. nih.gov
By carefully selecting the ligand and reaction conditions, it is possible to direct the self-assembly process towards a desired architecture with specific, multifunctional properties. taylorfrancis.com
Exploration of Low-Valent Zinc Complexes and Zinc-Zinc Bonded Systems in the Context of Coordination Chemistry
While the vast majority of zinc chemistry is dominated by the +2 oxidation state, the exploration of low-valent zinc(I) complexes represents a fascinating and challenging frontier. The first compound containing a covalent zinc-zinc bond, decamethyldizincocene, [Zn₂(η⁵-Cp*)₂], was reported in 2004, sparking significant interest in this area. rsc.org
These rare Zn(I) compounds, which have the general formula R-Zn-Zn-R, are analogous to mercury(I) complexes. wikipedia.org Their synthesis and stabilization are not trivial and typically require:
Reductive Coupling: Formation often involves the reduction of a Zn(II) precursor. rsc.org
Sterically Demanding Ligands: Bulky, encapsulating organic ligands, such as large cyclopentadienyl (B1206354) or β-diketiminato ligands, are necessary to shield the Zn-Zn bond from reactive species and prevent disproportionation back to Zn(II) and Zn(0). rsc.orgresearchgate.net
Recent advances have expanded the synthetic methodologies to include ligand substitution strategies and dehydrocoupling protocols. nih.gov The reactivity of these Zn-Zn bonded species is an active area of research, with applications emerging in small molecule activation, catalysis, and the formation of novel heterometallic complexes. nih.govacs.org
It is important to note that the this compound complex exists firmly within the realm of classical Zn(II) chemistry. The 4-amino-2-hydroxybenzoate (B10774363) ligand is neither sufficiently bulky nor electron-rich to stabilize the Zn(I) state or a Zn-Zn bond. Nevertheless, the study of low-valent zinc provides a broader context for understanding the full scope of zinc's chemical possibilities and highlights the unique ligand requirements needed to access its more unusual oxidation states. usfq.edu.ec
Future Research Directions in 4 Amino 2 Hydroxybenzoato O1,o2 Zinc Coordination Chemistry
Exploration of Novel Synthetic Routes to Access Unique Coordination Architectures
The synthesis of coordination polymers is a delicate process where reaction conditions dictate the final architecture. For (4-Amino-2-hydroxybenzoato-O1,O2)zinc, moving beyond simple precipitation reactions is crucial. Future research will benefit from the systematic application of advanced synthetic methodologies to access a wider range of structural motifs, such as one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) metal-organic frameworks (MOFs).
Key synthetic strategies to be explored include:
Hydrothermal and Solvothermal Methods: Utilizing elevated temperatures and pressures can overcome kinetic barriers, promoting the crystallization of thermodynamically stable and unique phases that are inaccessible at room temperature. nih.govrsc.orgmdpi.com The choice of solvent in solvothermal reactions can also act as a template, guiding the formation of specific structures.
Slow Diffusion Techniques: Methods such as layering a solution of the ligand over a solution of the zinc salt can slow down the reaction rate, which is often conducive to the growth of high-quality single crystals necessary for definitive structural analysis by X-ray diffraction. nih.gov
Microwave-Assisted and Sonochemical Synthesis: These non-conventional energy sources can dramatically reduce reaction times and may lead to the formation of nanostructured or metastable phases with interesting properties.
By methodically varying parameters such as temperature, pH, solvent systems, and molar ratios, researchers can create a family of related materials from the same this compound building block, each with a distinct topology and potential function.
Development and Application of Advanced In-Situ Characterization Techniques
Understanding the formation mechanism of this compound complexes is fundamental to controlling their synthesis. While traditional post-synthesis characterization provides a static picture of the final product, in-situ techniques offer a real-time window into the dynamic processes of self-assembly.
Future research should focus on applying and developing in-situ methods to monitor the crystallization of these zinc complexes. researchgate.net Techniques such as:
In-situ UV-Visible and Fluorescence Spectroscopy: These methods can track changes in the electronic environment of the ligand and metal center during the reaction, providing kinetic data and insight into the formation of intermediate species. nih.gov
In-situ NMR Spectroscopy: For solution-based reactions, NMR can identify and quantify the various species present as the reaction progresses toward the final coordinated structure. wikipedia.org
In-situ X-ray Scattering (PXRD and SAXS): Synchrotron-based X-ray techniques can follow the evolution of crystalline phases and nanoparticle formation directly within the reaction vessel, offering unparalleled insight into the nucleation and growth mechanisms.
These advanced characterization tools will transform the synthesis of zinc coordination polymers from a trial-and-error process into a more rational, knowledge-based design effort. researchgate.net
Expansion of Multiscale Computational Methodologies for Predictive Design of Zinc Complexes
Computational chemistry provides a powerful avenue for predicting the structure and properties of yet-to-be-synthesized materials, thereby guiding experimental efforts. For zinc complexes, whose flexible coordination geometry presents a particular challenge, multiscale modeling is an indispensable tool. acs.orgnih.gov
Future computational work on this compound should involve:
Density Functional Theory (DFT): DFT calculations can be used to optimize geometries, predict electronic structures, and calculate the vibrational spectra of potential complexes, aiding in the interpretation of experimental data. nih.govacs.orgresearchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods allow for the accurate quantum mechanical treatment of the zinc coordination core while modeling the larger environment with less computationally expensive molecular mechanics, striking a balance between accuracy and feasibility for large systems. researchgate.net
Metadynamics and Advanced Sampling: To explore the conformational landscape and predict the most stable coordination architectures, advanced simulation techniques like metadynamics can be employed to overcome energy barriers and sample a wide range of possible structures. acs.org
A robust computational workflow, combining these techniques, would enable the pre-screening of different synthetic conditions (e.g., the inclusion of various secondary ligands or anions) and the prediction of resulting properties, accelerating the discovery of functional materials. acs.orgnih.gov
Investigation of Structure-Property Relationships for Novel Academic Applications in Materials Science and Catalysis
A primary goal of synthesizing new coordination polymers is the discovery of novel properties and applications. The this compound system, featuring a ligand with carboxylate, hydroxyl, and amine functional groups, is ripe for exploration in materials science and catalysis.
Future research should systematically investigate the following potential applications:
Luminescence and Sensing: Many zinc coordination polymers exhibit fluorescence, a property that can be harnessed for chemical sensing. nih.govmdpi.com Research could focus on whether this compound-based materials show luminescence and if this emission is sensitive to the presence of specific analytes (e.g., metal ions, small molecules), making them potential sensor materials.
Electrical Conductivity: While often insulating, coordination polymers can be designed to have semiconducting properties. acs.org By incorporating ligands that facilitate π–π stacking or by creating specific network topologies, it may be possible to develop conductive materials from the target compound for applications in electronics. acs.org
Catalysis: The Lewis acidic nature of the Zn(II) center, combined with the functional groups of the ligand, could impart catalytic activity. mdpi.com Future studies could explore the use of these materials as catalysts for organic reactions, such as the degradation of organic pollutants. mdpi.com
Energy Storage: The design of coordination polymers for use in energy storage devices, such as supercapacitors, is a growing field. nih.govrsc.org The porous nature of some coordination polymers could be exploited for ion storage and transport.
Establishing clear relationships between the specific crystal structure and the observed physical properties is essential for the rational design of new functional materials. rsc.org
Systematic Studies on the Influence of Anions and Secondary Ligands on Coordination Geometry and Supramolecular Assembly
The final structure of a coordination polymer is not solely determined by the primary ligand and the metal ion. Anions from the metal salt and intentionally added secondary ligands play a critical role in directing the coordination geometry and the resulting supramolecular architecture. acs.orgresearchgate.net
A systematic investigation for the this compound system should include:
Varying the Anion: The use of different zinc salts (e.g., zinc nitrate (B79036), zinc chloride, zinc sulfate, zinc acetate) can lead to dramatically different structures. acs.orgrsc.org The size, shape, and coordinating ability of the anion can influence the dimensionality of the resulting framework, leading to structures ranging from discrete molecules to 3D polymers. rsc.orgnih.gov
Introducing Secondary Ligands: The addition of secondary "pillar" ligands, typically neutral N-donor molecules like bipyridines or imidazoles, can link lower-dimensional this compound structures into higher-dimensional frameworks. mdpi.comresearchgate.net This mixed-ligand approach is a powerful strategy for tuning the porosity, stability, and properties of the final material. nih.gov
These studies will not only generate a diverse library of new materials but will also contribute to a more fundamental understanding of the principles of supramolecular assembly and crystal engineering in zinc coordination chemistry. rsc.org
Q & A
Q. What are the optimal synthetic conditions for preparing (4-Amino-2-hydroxybenzoato-O1,O2)zinc with high purity?
Q. How can contradictions in thermal stability data between TGA and DSC analyses be resolved?
- Methodological Answer : Discrepancies arise from sample preparation (e.g., crystallinity, solvent residues). Validate via:
- Cross-validation : Perform simultaneous TGA-DSC under inert atmospheres (N₂ or Ar) to decouple dehydration from decomposition.
- Computational modeling : Use density functional theory (DFT) to predict decomposition pathways (e.g., bond dissociation energies for Zn–O/N bonds) .
- Controlled heating rates : Slower rates (2–5°C/min) improve resolution of overlapping thermal events .
Q. What computational approaches are suitable for studying the electronic structure and coordination geometry of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). Compare computed bond lengths (e.g., Zn–O = 1.95–2.10 Å) with XRD data .
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions (e.g., carboxylate O atoms) to predict reactivity or ligand substitution sites .
Q. How do hydrogen-bonding interactions in the crystal lattice influence the compound’s solubility and stability?
- Methodological Answer : Analyze XRD-derived hydrogen bond metrics (e.g., N–H⋯O distances of 2.8–3.0 Å; angles of 150–170°) to correlate with solubility. For example:
-
Stability : Stronger intra-layer H-bonds (e.g., N–H⋯O) enhance thermal stability.
-
Solubility : Inter-layer H-bonds with water molecules increase hydrophilicity. Validate via Hirshfeld surface analysis (CrystalExplorer) .
- Data Table :
| Interaction Type | Distance (Å) | Angle (°) | Role in Stability/Solubility |
|---|---|---|---|
| N–H⋯O (intra-layer) | 2.85 | 162 | Thermal stability |
| O–H⋯N (inter-layer) | 2.92 | 155 | Hydrophilicity |
| Reference |
Contradiction Analysis & Advanced Method Design
Q. How should researchers address discrepancies in reported antimicrobial activity of zinc-amino-hydroxybenzoate complexes?
- Methodological Answer :
- Standardized assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and broth microdilution (CLSI guidelines) to minimize variability.
- Control for speciation : Characterize solution-state speciation (e.g., pH-dependent Zn²⁺ release via ICP-MS) to differentiate intrinsic ligand vs. metal-ion effects .
- Synergistic studies : Test combinations with commercial antibiotics (e.g., ampicillin) to clarify mechanisms .
Q. What strategies mitigate crystallographic disorder in structurally similar zinc complexes?
- Methodological Answer :
- Low-temperature data collection : Reduce thermal motion artifacts (e.g., collect at 100 K with liquid N₂ cooling).
- Twinned refinement : Use TWINABS or CrysAlisPro to model overlapping lattices.
- High-resolution datasets : Aim for completeness >95% and redundancy >4 in data collection (θ range: 2–25°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
